molecular formula C13H12BrNO4 B2480340 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid CAS No. 355813-55-7

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid

Cat. No.: B2480340
CAS No.: 355813-55-7
M. Wt: 326.146
InChI Key: ZQAZTRZXTJGANQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid is a complex organic compound with a unique structure that includes a brominated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid typically involves the bromination of isoindoline derivatives followed by the introduction of a butyric acid side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the isoindoline ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoindoline moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
  • 3-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 4-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid is unique due to its specific substitution pattern and the presence of a butyric acid side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAZTRZXTJGANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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